Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Preparation Methods
The synthesis of Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves cyclization reactions. One common method includes the reaction of ethyl acetoacetate with appropriate amines under acidic or basic conditions to form the desired pyrrolo-pyrimidine ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, often using reagents like sodium hydride or alkyl halides.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate in solvents like dimethyl sulfoxide.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its kinase inhibitory activity.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: This compound has a similar fused ring system but differs in its nitrogen atom placement and functional groups.
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate:
This compound stands out due to its unique ring structure and versatile reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3 |
InChI Key |
LJMFLMAEWMZHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2C=C1 |
Origin of Product |
United States |
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